

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate

CAS 74892-82-3 properties

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Compound of Interest

Compound Name: Ethyl (2R,4R)-4-methyl-2-piperidinocarboxylate

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An In-Depth Technical Guide to (2R,4R)-Ethyl 4-Methylpiperidine-2-Carboxylate (CAS 74892-82-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Piperidine Scaffold

(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of structures renowned for their prevalence in biologically active molecules and their ability to serve as versatile scaffolds in drug design.^[1] The piperidine ring is a common motif in central nervous system (CNS) agents and other therapeutics due to its favorable pharmacokinetic properties and its capacity to interact with a wide range of biological targets.^{[2][3][4]}

The specific stereochemistry of this molecule, the (2R,4R)- or trans-configuration, is crucial for its primary application as a key building block in the synthesis of the direct thrombin inhibitor, Argatroban.^{[5][6][7]} Argatroban is a vital anticoagulant used in clinical settings for patients with heparin-induced thrombocytopenia.^[8] The precise spatial arrangement of the substituents on the piperidine ring is essential for the final drug's affinity and selectivity for its target enzyme.^{[9][10]} Beyond its established role in antithrombotic therapy, this compound and its analogues are

also explored in neuroscience research, particularly in the synthesis of methylphenidate analogues that modulate dopamine and serotonin transporters. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a technical resource for professionals in the field.

Physicochemical and Stereochemical Properties

The defining features of this molecule are its piperidine core, substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 2-position. The stereochemistry is absolute, with defined centers at C2 and C4.

Table 1: Physicochemical Properties of (2R,4R)-Ethyl 4-Methylpiperidine-2-Carboxylate

Property	Value	Source(s)
CAS Number	74892-82-3	[7][11]
Alternate CAS	74863-85-7	[5][11]
Molecular Formula	C ₉ H ₁₇ NO ₂	[2][11]
Molecular Weight	171.24 g/mol	[2][11]
IUPAC Name	ethyl (2R,4R)-4-methylpiperidine-2-carboxylate	[11]
Synonyms	(2R-trans)-4-Methyl-2-piperidinecarboxylic acid ethyl ester	[7][11][12]
Appearance	White powder or liquid	[11]
Purity	Typically >95-99% for commercial grades	[11]
Stereochemistry	Absolute, (2R,4R)	[2]
Optical Activity	(-)	[2]

Stereoisomerism: The Criticality of the (2R,4R) Configuration

The molecule has two stereocenters, leading to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are enantiomers of each other and represent the trans configuration, where the substituents at C2 and C4 are on opposite sides of the ring's plane. The (2R,4S) and (2S,4R) isomers are the cis pair.

In the context of Argatroban synthesis, only the (2R,4R) isomer is utilized. This stereochemical purity is paramount, as the subsequent coupling with other chiral fragments and the final interaction with the thrombin active site are highly dependent on this specific three-dimensional architecture.[\[10\]](#) The separation of these stereoisomers is, therefore, the most critical challenge in the synthesis of this intermediate.

Synthesis and Stereochemical Resolution

The synthesis of enantiomerically pure (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a multi-step process that hinges on the effective separation of stereoisomers. The most common route described in the literature involves the synthesis of a racemic mixture of cis and trans isomers, followed by separation and chiral resolution.[\[13\]](#)[\[14\]](#)

Workflow for Synthesis and Resolution

The following protocol is synthesized from methodologies described in the patent literature, particularly CN108047125A, which outlines a practical and scalable approach.[\[13\]](#)

Caption: Synthetic workflow for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.

Detailed Experimental Protocol

Step 1: Hydrolysis of the Nitrile

- Charge a reaction vessel with 4-methyl-2-cyanopiperidine and 6N hydrochloric acid (molar ratio approx. 1:7).[\[13\]](#)
- Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

- Cool the reaction mixture and concentrate under reduced pressure to obtain the crude solid 4-methylpiperidine-2-carboxylic acid hydrochloride.

Causality: Harsh acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. The hydrochloride salt of the product precipitates upon concentration.

Step 2: Esterification

- Suspend the crude hydrochloride salt from Step 1 in anhydrous ethanol.
- Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl_2). The thionyl chloride reacts with ethanol to form the esterifying agent in situ and acts as a water scavenger.
- Heat the mixture to reflux for several hours.
- Cool and evaporate the solvent to yield the crude 4-methylpiperidine-2-carboxylate hydrochloride as a mixture of cis and trans isomers.[\[13\]](#)

Step 3: Separation of cis and trans Isomers

- Add a mixed solvent system, typically methyl tert-butyl ether (MTBE) and absolute ethanol, to the crude product from Step 2.[\[13\]](#)
- Stir the resulting slurry at room temperature for 3-5 hours.
- The cis isomer hydrochloride is less soluble in this solvent system and precipitates. Filter the mixture to remove the solid cis isomer.
- The mother liquor, now enriched with the desired trans-4-methylpiperidine-2-carboxylate hydrochloride, is collected.[\[13\]](#)

Causality: This step exploits the differential solubility of the geometric isomers. The choice of solvent system is critical to achieve efficient separation via simple filtration, which is a highly scalable and economic method compared to chromatography.

Step 4: Chiral Resolution via Diastereomeric Salt Formation

- Liberate the free base of the trans-isomer from its hydrochloride salt using a suitable base and extract into an organic solvent. Concentrate to obtain the racemic trans-ethyl 4-methylpiperidine-2-carboxylate.
- Dissolve the racemic trans-isomer in a mixture of acetone and absolute ethanol.[13][15]
- Add a stoichiometric amount of L-(+)-tartaric acid to the solution.[13]
- Heat the mixture to dissolve all components (approx. 40°C), then cool slowly to room temperature (e.g., 20°C) to induce crystallization.[15]
- The diastereomeric salt of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate with L-tartaric acid will preferentially crystallize due to lower solubility. The (2S,4S) isomer remains in the mother liquor.[15]
- Filter the crystalline solid and wash with cold acetone. The purity of the diastereomeric salt can be further enhanced by recrystallization.[13]

Causality: This is a classic resolution technique. The chiral resolving agent (L-tartaric acid) forms two diastereomeric salts with the racemic amine. Diastereomers have different physical properties, including solubility, allowing for their separation by crystallization.[16]

Step 5: Liberation of the Enantiopure Free Base

- Dissolve the purified diastereomeric salt in water.
- Cool the solution to 5-10°C and add an aqueous base, such as 30% potassium carbonate solution, to deprotonate the piperidine nitrogen and break the salt.[13]
- Extract the liberated (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate into an organic solvent like dichloromethane (DCM).
- Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final, enantiomerically pure product.[13]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product. While specific, publicly available spectra for this exact compound are scarce, the following techniques are standard for its analysis.

Table 2: Key Analytical Methods and Expected Observations

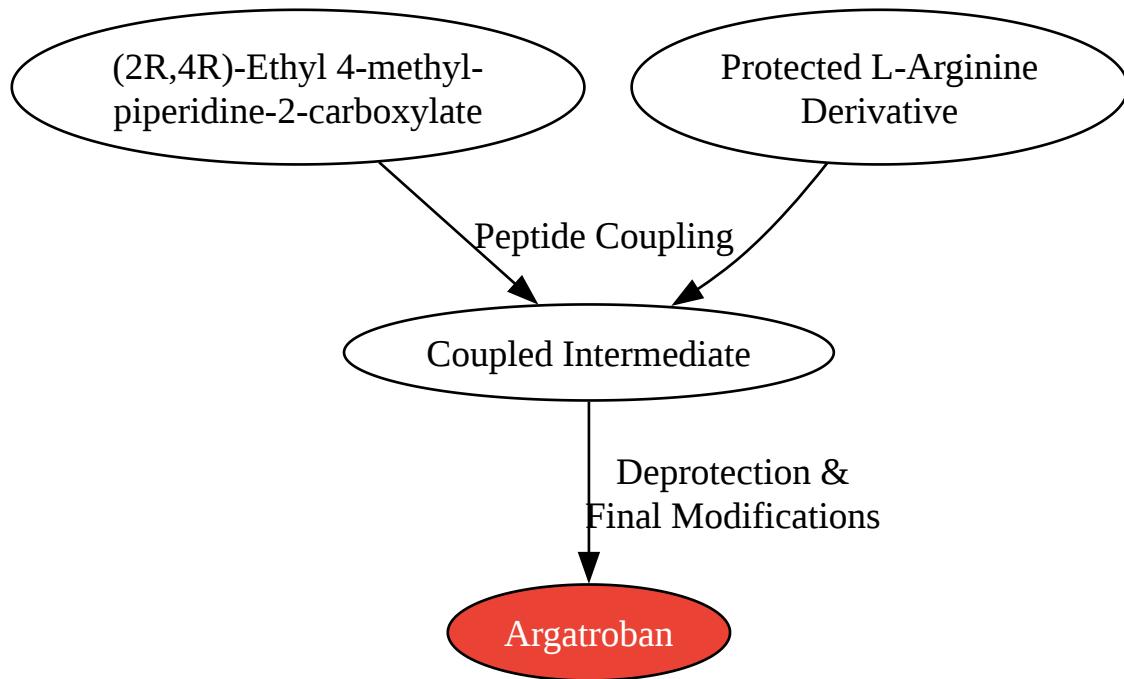
Technique	Purpose	Expected Results / Observations
¹ H NMR	Structural Elucidation	Signals corresponding to the ethyl ester group (triplet and quartet), a doublet for the methyl group on the piperidine ring, and a complex series of multiplets for the piperidine ring protons. The coupling constants of the protons at C2 and C4 can help confirm the trans configuration.
¹³ C NMR	Carbon Skeleton	Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl group, and the distinct carbons of the piperidine ring.
Mass Spec (MS)	Molecular Weight	Expect to observe the molecular ion peak $[M+H]^+$ at m/z 172.13.
FTIR	Functional Groups	Characteristic absorptions for N-H stretching (secondary amine, $\sim 3300\text{ cm}^{-1}$), C-H stretching ($\sim 2850\text{-}2950\text{ cm}^{-1}$), and a strong C=O stretch for the ester ($\sim 1730\text{ cm}^{-1}$).
Chiral HPLC	Enantiomeric Purity	Using a suitable chiral stationary phase (e.g., amylose-based), a single peak should be observed, confirming high enantiomeric excess. ^[17]
Polarimetry	Optical Rotation	A specific negative optical rotation confirms the presence

of the correct enantiomer. The magnitude is a measure of enantiomeric purity.[2][18]

Applications in Drug Development

Primary Role: Intermediate for Argatroban

The principal application of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is as a starting material for the synthesis of Argatroban.[8][9] In the subsequent synthetic steps, the secondary amine of the piperidine ring is coupled with a protected L-arginine derivative, which is in turn bonded to a 3-methyl-tetrahydroquinoline sulfonyl group.[10] The ethyl ester is later hydrolyzed to the free carboxylic acid, which is crucial for binding to the active site of thrombin.



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Potential in Neuroscience and CNS Drug Discovery

The piperidine scaffold is a privileged structure in CNS drug design. Research into methylphenidate (Ritalin) analogues has demonstrated that modifications to the piperidine ring can significantly alter binding affinities for dopamine (DAT) and serotonin (SERT) transporters. [9] The synthesis of such analogues often involves rhodium-catalyzed C-H insertion reactions

with protected piperidines.[15] While not a direct precursor in marketed CNS drugs, (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate represents a valuable chiral building block for creating libraries of novel compounds to probe these important neurological targets. The specific stereochemistry and substitution pattern offer a unique starting point for developing more selective and potent CNS agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is not widely available. However, based on data for related piperidine derivatives, general laboratory safety precautions should be strictly followed.[1][19]

- **Handling:** Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[19]
- **Storage:** Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents, acids, and bases.
- **Hazards:** Piperidine derivatives can be flammable, corrosive, and toxic. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[19]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended for research and development use only and should be handled by trained professionals.[20]

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